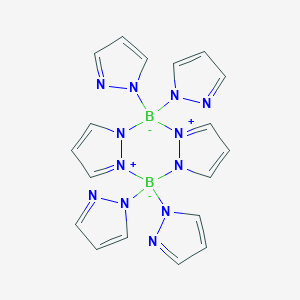
2-(1,3-Benzothiazol-2-ylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(1,3-Benzothiazol-2-ylamino)ethanol" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the aminoethanol moiety suggests potential for interaction with biological systems and the possibility of serving as a building block for more complex molecules.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through several methods. One approach involves the condensation of 2-aminothiophenol with aromatic aldehydes in the presence of a H2O2/HCl system in ethanol at room temperature, which is described as a simple and efficient procedure yielding excellent results . Another method employs a novel hybrid catalyst NH3(CH2)5NH3BiCl5 under solvent-free conditions at 100°C, which offers advantages such as operational simplicity, recyclability of the catalyst, and short reaction times . Additionally, a Brønsted acidic ionic liquid, [(CH2)3SO3HMIM][HSO4], has been used as an efficient catalyst for the synthesis of 1-(benzothiazolylamino)methyl-2-naphthols, providing a simple procedure with excellent yields .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques. For instance, Schiff base derivatives have been characterized by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and UV–visible spectroscopy. The crystal structure of one such compound was examined and found to crystallize in the monoclinic space group P2/c, with specific unit cell parameters and a defined crystal structure solved by direct methods .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. One such derivative, 1-(benzothiazol-2-yl)-1-phenylethanol, was identified as a positive allosteric modulator of the calcium-sensing receptor (CaSR) in a functional cell-based assay, indicating its potential in modulating biological pathways . The in vitro hepatic metabolism of related compounds has also been studied, revealing that these compounds can undergo metabolic transformations such as reduction and oxidation, as well as dealkylation under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. For example, lipophilic 2,1,3-benzothiadiazoles exhibit high solubility in a wide range of solvents and show absorption in the violet region with emission in the blue-green region, which makes them suitable for applications such as optical sensors for tagging materials and detecting gasoline adulteration with ethanol . The antimicrobial activity and toxicity of some 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives have been tested, indicating the biological relevance of these compounds .
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Anwendungen
2-(1,3-Benzothiazol-2-ylamino)ethanol hat sich auf dem Gebiet der Mikrobiologie als vielversprechend erwiesen, da es antibakterielle und antimykotische Eigenschaften aufweist . Seine Derivate wurden gegen eine Vielzahl von Bakterienstämmen wie Escherichia coli, Staphylococcus aureus und Pilzen wie Candida albicans getestet. Die Fähigkeit der Verbindung, das mikrobielle Wachstum zu hemmen, macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.
Anti-Tuberkulose-Aktivität
Neuere Studien haben die Synthese von Benzothiazol-basierten Verbindungen mit signifikanter Anti-Tuberkulose-Aktivität hervorgehoben . Diese Verbindungen, einschließlich Derivaten von this compound, wurden mit Standardmedikamenten verglichen und zeigten eine potente Hemmung gegen Mycobacterium tuberculosis, dem Erreger der Tuberkulose.
Pharmakologische Eigenschaften
In der Pharmakologie wurden this compound-Derivate wegen ihrer vielfältigen pharmakologischen Aktivitäten untersucht. Sie waren Teil von Studien zu entzündungshemmenden, antikonvulsiven und antiproliferativen Eigenschaften, die bei der Entwicklung neuer Therapeutika von entscheidender Bedeutung sind .
Landwirtschaftliche Chemie
Benzothiazol-Derivate sind bekanntlich als Pflanzenwachstumsregulatoren und Antioxidantien wirksam . Der Einsatz von this compound in der Landwirtschaft könnte zur Entwicklung neuer Verbindungen führen, die das Pflanzenwachstum fördern und Nutzpflanzen vor oxidativem Stress schützen.
Materialwissenschaften
In den Materialwissenschaften werden Benzothiazol-Verbindungen wegen ihrer Fluoreszenzeigenschaften und als Elektrolumineszenzmaterialien verwendet . Die strukturelle Vielseitigkeit von this compound macht es zu einem wertvollen Bestandteil bei der Synthese von Materialien mit bestimmten optischen Eigenschaften.
Anwendungen in der Umweltwissenschaften
Die Rolle von Benzothiazol-Derivaten in den Umweltwissenschaften entwickelt sich, insbesondere bei der Entwicklung von Fluoreszenz-Sonden zur Analytdetektion . Diese Verbindungen können zur Überwachung von Umweltverschmutzungen eingesetzt werden und tragen zum Bereich der Umweltüberwachung und -sicherheit bei.
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been found to possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
Mode of Action
Benzothiazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant activities . In one study, metal complexes of a similar compound, 2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione, showed good molecular interactions with different enzymes of bacterial strains .
Biochemical Pathways
Benzothiazole derivatives have been found to have numerous biological applications , suggesting that they may interact with a variety of biochemical pathways.
Result of Action
Benzothiazole derivatives have been found to exhibit various biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Zukünftige Richtungen
Benzothiazole derivatives, including 2-(1,3-Benzothiazol-2-ylamino)ethanol, continue to be a focus of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and investigating their potential as therapeutic agents .
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVFXPJHBXATPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364957 |
Source


|
| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18392-47-7 |
Source


|
| Record name | 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














